molecular formula C26H24ClN3O4 B279552 N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Numéro de catalogue B279552
Poids moléculaire: 477.9 g/mol
Clé InChI: LQLUWRNMZQAANO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as BGB-324, is a small molecule inhibitor that targets the enzyme Axl kinase. Axl kinase is a receptor tyrosine kinase that is involved in a variety of cellular processes, including cell survival, proliferation, and migration. BGB-324 has been shown to have potential applications in the treatment of various types of cancer, as well as in the treatment of fibrotic diseases.

Mécanisme D'action

BGB-324 works by binding to the ATP-binding site of Axl kinase, thereby inhibiting its activity. Axl kinase is involved in a variety of cellular processes that are important for cancer cell survival and proliferation, including cell signaling pathways and immune evasion. Inhibition of Axl kinase using BGB-324 has been shown to disrupt these processes and induce cancer cell death.
Biochemical and Physiological Effects:
BGB-324 has been shown to have a variety of biochemical and physiological effects, particularly in cancer cells. Studies have shown that BGB-324 can induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell migration and invasion, and sensitize cancer cells to chemotherapy and radiation therapy. In addition, BGB-324 has been shown to have anti-fibrotic effects in preclinical models of fibrotic diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of BGB-324 for lab experiments is its specificity for Axl kinase. Unlike other kinase inhibitors, BGB-324 does not inhibit other kinases that may be involved in normal cellular processes. This makes it a valuable tool for studying the role of Axl kinase in cancer biology and other disease processes. One limitation of BGB-324 is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Orientations Futures

There are several potential future directions for research on BGB-324. One area of interest is the development of combination therapies that include BGB-324 and other anti-cancer agents. Studies have shown that BGB-324 can sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may be a valuable addition to standard cancer treatment regimens. Another area of interest is the development of BGB-324 analogs that have improved pharmacokinetic properties and/or increased potency. Finally, further research is needed to fully understand the role of Axl kinase in various disease processes, and to identify other potential therapeutic targets for the treatment of cancer and fibrotic diseases.

Méthodes De Synthèse

BGB-324 can be synthesized using a multi-step process that involves the coupling of various chemical intermediates. The synthesis of BGB-324 was first reported by scientists at BeiGene, a biopharmaceutical company based in China. The synthesis process involves the use of various reagents and solvents, and requires careful attention to detail to ensure the purity and yield of the final product.

Applications De Recherche Scientifique

BGB-324 has been the subject of extensive scientific research, particularly in the field of cancer biology. Studies have shown that Axl kinase is overexpressed in a variety of cancer types, including breast, lung, and pancreatic cancer. Inhibition of Axl kinase using BGB-324 has been shown to have anti-tumor effects in preclinical models of these cancers.

Propriétés

Formule moléculaire

C26H24ClN3O4

Poids moléculaire

477.9 g/mol

Nom IUPAC

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C26H24ClN3O4/c27-20-4-1-18(2-5-20)26(32)30-13-11-29(12-14-30)22-8-6-21(7-9-22)28-25(31)19-3-10-23-24(17-19)34-16-15-33-23/h1-10,17H,11-16H2,(H,28,31)

Clé InChI

LQLUWRNMZQAANO-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)C(=O)C5=CC=C(C=C5)Cl

SMILES canonique

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)C(=O)C5=CC=C(C=C5)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.